

molecular weight and formula of tert-butyl hexanoate

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Compound of Interest

Compound Name: *tert-Butyl hexanoate*

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An In-depth Technical Guide to tert-Butyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl hexanoate**, a carboxylate ester with significant applications in organic synthesis and as a building block in the development of pharmacologically active molecules. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its relevance in the context of drug development.

Core Properties of tert-Butyl Hexanoate

tert-Butyl hexanoate, also known as hexanoic acid, 1,1-dimethylethyl ester, is an organic compound characterized by a hexanoate backbone and a bulky tert-butyl ester group.^{[1][2]} This structure confers specific chemical properties that are leveraged in various synthetic applications.

Data Presentation: Quantitative Summary

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1] [2] [3]
Molecular Weight	172.26 g/mol	[1] [2]
CAS Number	2492-18-4	[1] [2] [4]
PSA (Polar Surface Area)	26.30 Å ²	[2] [4]
LogP (Octanol-Water Partition Coefficient)	2.9084	[2] [4]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	4	[2]

Synthesis and Experimental Protocols

The synthesis of tert-butyl esters, including **tert-butyl hexanoate**, can be achieved through several established methods in organic chemistry. The bulky tert-butyl group often requires specific conditions to overcome steric hindrance.

Experimental Protocol: Transesterification for tert-Butyl Ester Synthesis

This protocol describes a general method for synthesizing tert-butyl esters from other alkyl esters via transesterification, which is adaptable for the synthesis of **tert-butyl hexanoate**.

Objective: To synthesize a tert-butyl ester from a corresponding methyl or ethyl ester.

Materials:

- Starting ester (e.g., methyl hexanoate or ethyl hexanoate)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene or Tetrahydrofuran (THF)
- 5% HCl solution

- Diethyl ether
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes/Ethyl acetate solvent system

Procedure:

- To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per mmol of starting ester), add the starting ester (1.0 equivalent).[5]
- Stir the reaction mixture at room temperature for 3 to 4 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a 5% HCl solution.
- Extract the product with diethyl ether (2 x 20 mL).[5]
- Combine the organic extracts and dry over anhydrous sodium sulfate.[5]
- Concentrate the dried solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure tert-butyl ester.[5]

Experimental Protocol: Esterification via Acyl Chloride

This method involves the reaction of an acyl chloride with tert-butanol.

Objective: To synthesize **tert-butyl hexanoate** from hexanoyl chloride and tert-butanol.

Materials:

- Hexanoyl chloride
- tert-Butanol

- Anhydrous pyridine or triethylamine
- Anhydrous diethyl ether or dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the mixture to 0°C in an ice bath.
- Slowly add hexanoyl chloride (1.0 equivalent) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by vacuum distillation or column chromatography to obtain pure **tert-butyl hexanoate**.

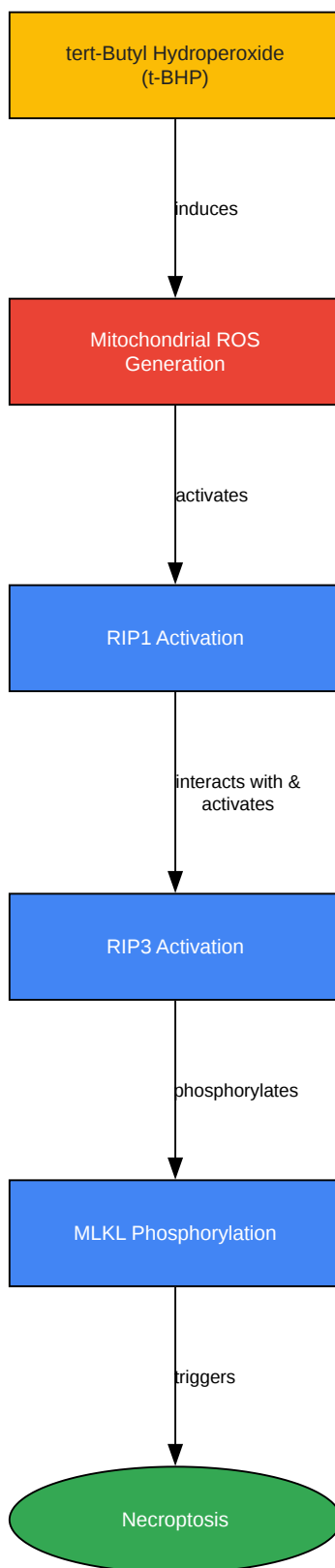
Role in Drug Development and Related Signaling Pathways

While **tert-butyl hexanoate** itself is not typically a final drug product, the tert-butyl ester moiety is of significant interest in medicinal chemistry and drug development.

Use as a Protecting Group: The tert-butyl group serves as an effective protecting group for carboxylic acids.[6] This is particularly valuable in peptide synthesis, where it prevents the carboxylic acid of an amino acid from undergoing unwanted side reactions.[6] The tert-butyl ester is stable under many reaction conditions but can be selectively removed under strongly acidic conditions, which causes elimination to yield the carboxylic acid and isobutylene.[6]

Application in Prodrugs: The metabolic stability of the tert-butyl ester makes it a valuable component in the design of prodrugs. For instance, tert-butyl ester-based prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, have been developed to enhance metabolic stability and improve tumor-specific delivery.[7] These studies found that the tert-butyl ester was resistant to hydrolysis in gastrointestinal tissue, a key attribute for oral drug candidates.[7]

Signaling Pathway Example: t-BHP Induced Necroptosis Although no specific signaling pathways involving **tert-butyl hexanoate** are prominently documented, related compounds containing a tert-butyl group have been studied for their biological effects. For example, tert-butyl hydroperoxide (t-BHP) has been shown to induce necroptosis in endothelial cells through the RIP1-RIP3-MLKL signaling pathway.[8] This serves as an illustrative example of how a tert-butyl-containing small molecule can modulate a critical cellular pathway.

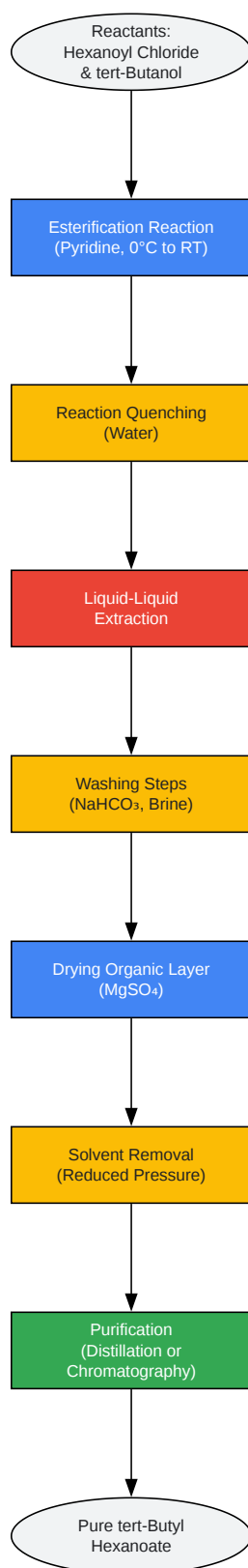


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Caption: Signaling pathway for t-BHP-induced necroptosis.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis of **tert-butyl hexanoate** followed by purification.



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Caption: General workflow for the synthesis of **tert-butyl hexanoate**.

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References

- 1. tert-Butyl hexanoate | C₁₀H₂₀O₂ | CID 520162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. tert-butyl hexanoate | CAS#:2492-18-4 | Chemsrcc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
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